molecular formula C13H10ClF3N4O2 B071834 (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-33-4

(4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B071834
CAS RN: 175137-33-4
M. Wt: 346.69 g/mol
InChI Key: GAZJHYLRVKLLFC-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C13H10ClF3N4O2 . It is a derivative of pyrimidine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

A study published in Springer highlighted the potential of pyrimidine derivatives as neuroprotective and anti-neuroinflammatory agents . The study synthesized a series of novel triazole-pyrimidine-based compounds and evaluated their neuroprotective and anti-neuroinflammatory activity . The results revealed that these compounds have promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antiviral Agents

Pyrimidine and its derivatives have been proven to have antiviral activity . This makes “(4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate” a potential candidate for antiviral drug development.

Anticancer Agents

Pyrimidine derivatives also exhibit anticancer activity . Therefore, this compound could potentially be used in the development of new anticancer drugs.

Antioxidant Agents

The antioxidant activity of pyrimidine derivatives has been documented . This suggests that “(4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate” could be explored for its potential antioxidant properties.

Antimicrobial Agents

Pyrimidine derivatives have shown antimicrobial activity . This implies that this compound could be investigated for its potential use as an antimicrobial agent.

Inhibition of ER Stress and Apoptosis

The study in Springer also suggested that the mechanism of action of these compounds was observed through the inhibition of ER stress and apoptosis . This indicates that “(4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate” could potentially be used in treatments that aim to inhibit ER stress and apoptosis.

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives, which this compound is a part of, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound could potentially interact with a variety of cellular targets, depending on the specific biological context.

Mode of Action

It’s known that pyrimidine derivatives can interact with various cellular targets to exert their effects . The specific interactions would depend on the exact structure of the compound and the biological context in which it is used.

Biochemical Pathways

The compound has been shown to have promising neuroprotective and anti-inflammatory properties . It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may affect the biochemical pathways related to inflammation and neuroprotection.

Result of Action

The compound has shown promising neuroprotective and anti-inflammatory properties . It has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory conditions.

properties

IUPAC Name

(4-chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZJHYLRVKLLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371382
Record name (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

175137-33-4
Record name (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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